溴酸钙

描述

Calcium bromate is a chemical compound that has been studied in various contexts, including its magnetic resonance properties and its interactions with other substances. In the study of its magnetic resonance, it was found that calcium bromate monohydrate has two orientations of the water molecule within the crystal structure, which affects the protonic spin-lattice relaxation times and the temperature dependence of the molecule's motion . Additionally, the incorporation of bromate into calcium carbonate minerals like calcite and aragonite has been investigated, revealing insights into the chemical nature of bromine-containing impurities in these minerals .

Synthesis Analysis

The synthesis of calcium-related compounds has been explored in several studies. For instance, a derivative of 4-nitrobromobenzene with an ethylene glycol tetraacetic acid unit was synthesized to create a new generation of calcium chelators with two-photon absorption properties . Moreover, calcium complexes with eta 2-pyrazolato ligands have been synthesized, demonstrating various coordination geometries and potential applications in chemical vapor deposition processes .

Molecular Structure Analysis

The molecular structure of calcium bromate and related compounds has been extensively analyzed. The coordination geometry of divalent calcium ions has been investigated, showing a preference for binding to oxygen atoms with coordination numbers ranging from 6 to 8 . Additionally, the crystal structures of calcium complexes have been characterized, revealing the coordination of ligands to calcium ions and the formation of various geometries .

Chemical Reactions Analysis

Calcium bromate's reactivity and interactions with other substances have been studied, particularly in the context of calcium-based biomaterials. These materials have been integrated with various agents for imaging and therapeutic applications, highlighting the reactivity of calcium compounds in biological systems . The interactions between calcium silicate hydrate and calcium bromate have also been examined, showing no specific adsorption of bromate by calcium silicate hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium bromate have been inferred from studies on its magnetic resonance and incorporation into other minerals. The magnetic resonance study of calcium bromate monohydrate provided insights into the flipping motion of water molecules and the activation energy required for this motion . The study on bromate incorporation into calcite and aragonite discussed the solubility limits of bromate in these minerals and the stability of bromate substitution .

科学研究应用

1. 农业应用

溴酸钙已在农业研究中得到探讨,特别是在西兰花微绿的处理中。预收获钙应用,包括氯化钙(CaCl2),已被证明可以显著增加西兰花微绿的产量并延长其货架寿命。值得注意的是,钙处理提高了处理过的微绿中葡萄硫苷的水平,这是重要的植物化学物质 (Jianghao Sun et al., 2015)。

2. 水处理和环境影响

溴酸钙在水处理过程中也很重要。研究表明,溴酸盐可以是用次氯酸盐消毒的饮用水中的副产品。对处理水中溴酸盐的起源和影响进行的调查对于了解其对环境和健康的影响至关重要 (R. García-Villanova等,2010)。

3. 化学系统和反应动力学

在化学系统中,通过溴酸盐-亚硫酸盐-亚铁氰化物振荡化学反应与EDTA对钙离子的络合生成了钙离子。这表明了溴酸钙在产生游离钙离子的周期脉冲中的作用,有助于理解化学系统中的反应动力学 (K. Kurin-Csörgei等,2006)。

4. 地质和矿物学研究

溴酸钙在地质研究中有应用,特别是在研究像钟乳石这样的碳酸钙形成物中。研究溴素作为BrO3-氧阴离子在方解石和菱镁矿中的结合有助于加深对这些矿物中地球化学过程的理解 (R. Grau‐Crespo等,2021)。

5. 生物医学研究和生物材料

基于钙的生物材料,包括含有溴酸钙的材料,正在广泛研究用于生物医学应用,如骨骼药物递送系统和组织再生。这些材料由于其生物相容性和生物降解性,为硬组织再生提供了重要可能性 (S. Dorozhkin, 2009),(Chao Qi et al., 2018)。

6. 食品加工和保鲜

在食品加工领域,研究已探讨了氯化钙(CaCl2)在西兰花冷冻中的应用,旨在增强其质地特性、颜色和营养含量的保留。这表明了包括溴酸钙在内的钙化合物在食品保鲜技术中的潜在用途 (Ying Xin et al., 2014)。

7. 分析和材料科学

溴酸钙已在分析和材料科学中得到应用。对不同配体与钙形成的配合物,包括溴酸钙,的合成和表征的研究有助于了解它们的性质及在材料科学和化学等各个领域的潜在应用 (D. Pfeiffer et al., 2000)。

8. 保护科学

在保护科学中,溴酸钙是研究的一部分,探索了氢氧化钙纳米颗粒在古籍、绘画和文物保护中的应用。这表明了它在降低纸张pH值方面的潜在作用,这对于保存历史文献中的纤维素纤维至关重要 (N. T. Ali et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

calcium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROPHIUSZODNGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

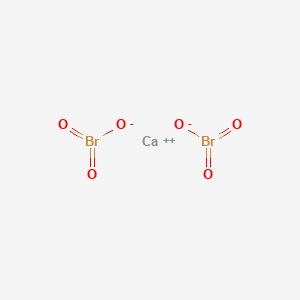

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(BrO3)2, Br2CaO6 | |

| Record name | calcium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143676 | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium bromate | |

CAS RN |

10102-75-7 | |

| Record name | Calcium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2S78C3RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)